Pexidartinib Hydrochloride
描述
属性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUYLRKLUYCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026483 | |
| Record name | Pexidartinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040295-03-0 | |
| Record name | Pexidartinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexidartinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXIDARTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pexidartinib Hydrochloride: A Deep Dive into CSF1R Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pexidartinib hydrochloride, a potent and selective tyrosine kinase inhibitor, has emerged as a significant therapeutic agent targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). Its mechanism of action, centered on the high-affinity binding to CSF1R, disrupts key signaling pathways implicated in various pathologies, most notably in tenosynovial giant cell tumor (TGCT). This technical guide provides a comprehensive overview of the binding affinity and kinetics of pexidartinib with CSF1R, offering valuable insights for researchers, scientists, and drug development professionals. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways affected by this targeted inhibitor.
Introduction to Pexidartinib and its Target: CSF1R
Pexidartinib is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of CSF1R.[1][2] The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[3] Dysregulation of the CSF1/CSF1R signaling axis is a key driver in the pathogenesis of various diseases, including inflammatory disorders, and certain cancers.[3] Pexidartinib was specifically designed to stabilize the autoinhibited conformation of CSF1R by interacting with the juxtamembrane region of the kinase domain, thereby preventing its autophosphorylation and subsequent activation.[4][5]
Quantitative Analysis of Pexidartinib's Binding Affinity
The binding affinity of pexidartinib for CSF1R has been characterized through various biochemical and cellular assays, primarily determining the half-maximal inhibitory concentration (IC50). While detailed kinetic parameters such as association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) from biophysical assays like Surface Plasmon Resonance (SPR) are not extensively reported in publicly available literature, the existing IC50 data consistently demonstrate a high-potency interaction.
Table 1: Biochemical IC50 Values of Pexidartinib
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| CSF1R (cFMS) | 13 - 20 | Enzymatic/Biochemical | [6][7][8] |
| c-Kit | 10 - 27 | Enzymatic/Biochemical | [7][8] |
| FLT3 | 160 | Enzymatic/Biochemical | [7] |
| KDR (VEGFR2) | 350 | Kinase Profiling | [9] |
| FLT1 (VEGFR1) | 880 | Kinase Profiling | [9] |
| NTRK3 (TRKC) | 890 | Kinase Profiling | [9] |
Table 2: Cellular IC50 and EC50 Values of Pexidartinib
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference(s) |
| BaF3 (ETV6-CSF1R) | Proliferation | Reduction in cell viability (MTS) | 200 (EC50) | [2] |
| NFS-60 | Proliferation | - | 294 (EC50) | [2] |
| BMDM (CSF1-induced) | Growth Inhibition | Inhibition of M2-like macrophage growth (WST-8) | 56 (IC50) | [2] |
| Caco-2 | Cytotoxicity | - | 41,530 (CC50) | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of pexidartinib's binding affinity are often proprietary. However, based on the available literature, the following methodologies are representative of the approaches used.
Biochemical Kinase Inhibition Assay (Illustrative Protocol)
This protocol outlines a general method for determining the IC50 of pexidartinib against CSF1R in a biochemical, cell-free format.
Objective: To measure the concentration of pexidartinib required to inhibit 50% of CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of pexidartinib in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the recombinant CSF1R enzyme to each well.
-
Add the pexidartinib dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each pexidartinib concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the pexidartinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based CSF1R Autophosphorylation Assay (Illustrative Protocol)
This protocol describes a general method to assess the inhibitory effect of pexidartinib on CSF1-induced autophosphorylation of CSF1R in a cellular context.
Objective: To determine the effect of pexidartinib on the phosphorylation status of CSF1R in response to its ligand, CSF1.
Materials:
-
A cell line endogenously or exogenously expressing CSF1R (e.g., 12Z endometriotic epithelial cells, macrophages)
-
Cell culture medium and serum
-
This compound (serial dilutions)
-
Recombinant human CSF1
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, and appropriate secondary antibodies
-
Western blotting reagents and equipment
-
Microplate reader for quantification if using an ELISA-based format
Procedure:
-
Culture the CSF1R-expressing cells to an appropriate confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of pexidartinib for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of recombinant human CSF1 for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of CSF1R using Western blotting. a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-phospho-CSF1R antibody. d. Strip and re-probe the membrane with an anti-total-CSF1R antibody to normalize for protein loading. e. Detect the signals using an appropriate chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at each pexidartinib concentration.
Workflow Diagram:
Caption: Workflow for a cell-based CSF1R autophosphorylation assay.
CSF1/CSF1R Signaling Pathway and Mechanism of Pexidartinib Inhibition
The binding of CSF1 to CSF1R initiates a cascade of intracellular signaling events. Pexidartinib effectively blocks these downstream pathways by preventing the initial autophosphorylation of the receptor.
Caption: Simplified CSF1/CSF1R signaling pathway and the inhibitory action of pexidartinib.
Conclusion
This compound is a high-affinity inhibitor of CSF1R, demonstrating potent activity in both biochemical and cellular assays. Its mechanism of action, involving the stabilization of the inactive kinase conformation, leads to the effective blockade of downstream signaling pathways crucial for the survival and proliferation of myeloid cells. The comprehensive data on its binding affinity and cellular effects underscore its therapeutic potential. Further elucidation of its detailed binding kinetics through biophysical methods would provide a more complete understanding of its interaction with CSF1R and could aid in the development of next-generation inhibitors. This technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the molecular interactions that underpin the clinical efficacy of pexidartinib.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Pexidartinib Hydrochloride: An In-Depth Technical Guide on its Effects on c-Kit and FLT3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib hydrochloride, a potent and selective tyrosine kinase inhibitor, has garnered significant attention for its therapeutic potential in various oncological and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of pexidartinib, with a specific focus on its inhibitory effects on the c-Kit and FMS-like tyrosine kinase 3 (FLT3) signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts.
Data Presentation: Inhibitory Activity of Pexidartinib
Pexidartinib demonstrates potent inhibitory activity against both c-Kit and FLT3 kinases. The following tables summarize the key quantitative data on its efficacy.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Kit | 10 | Biochemical | [1][2][3] |
| FLT3 | 160 | Biochemical | [1][2][3] |
| FLT3-ITD | 26 | Cellular | [4] |
Table 1: Biochemical and Cellular IC50 Values of Pexidartinib. This table presents the half-maximal inhibitory concentration (IC50) values of pexidartinib against c-Kit and FLT3 kinases in both biochemical and cellular assays.
Signaling Pathways and Mechanism of Action
Pexidartinib exerts its therapeutic effects by inhibiting the autophosphorylation of c-Kit and FLT3, thereby blocking the activation of their downstream signaling cascades. These pathways are crucial for cell proliferation, survival, and differentiation.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Pexidartinib's inhibition of c-Kit phosphorylation effectively abrogates these signals.
FLT3 Signaling Pathway
Similarly, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are implicated in the pathogenesis of acute myeloid leukemia (AML). Pexidartinib inhibits both wild-type and mutated FLT3.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of pexidartinib on c-Kit and FLT3 signaling.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Kit or FLT3 enzyme
-
This compound
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Workflow:
Western Blot Analysis for Phosphorylated c-Kit and FLT3
This method is used to detect the levels of phosphorylated (activated) and total c-Kit and FLT3 in cell lysates following treatment with pexidartinib.
Materials:
-
Cell lines expressing c-Kit or FLT3 (e.g., MOLM-14, MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting membranes
Workflow:
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with pexidartinib.
Materials:
-
Cell lines (e.g., MOLM-14, MV4-11)
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Workflow:
Conclusion
This compound is a potent inhibitor of both c-Kit and FLT3 signaling pathways. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its evaluation. The provided information and visual aids are intended to facilitate further research and development of this promising therapeutic agent. Researchers are encouraged to adapt the provided protocols to their specific experimental needs while adhering to the fundamental principles outlined.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Pexidartinib Hydrochloride: A Deep Dive into its Modulation of the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexidartinib hydrochloride, an orally bioavailable tyrosine kinase inhibitor, has emerged as a significant therapeutic agent, primarily through its targeted inhibition of the colony-stimulating factor 1 receptor (CSF-1R). This targeted action profoundly impacts the tumor microenvironment (TME), a complex ecosystem of cells and signaling molecules that plays a critical role in cancer progression and therapeutic resistance. This technical guide provides a comprehensive overview of the mechanism of action of pexidartinib, its multifaceted role in modulating the TME, and detailed experimental methodologies for its study. By targeting tumor-associated macrophages (TAMs), a key component of the TME, pexidartinib not only directly inhibits tumor growth in certain contexts but also reshapes the immune landscape to be more conducive to anti-tumor immunity. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in oncology research and drug development.
Introduction
The tumor microenvironment is a critical determinant of cancer development, progression, and response to therapy. Among the various cellular components of the TME, tumor-associated macrophages are key players in promoting tumor growth, angiogenesis, and immunosuppression.[1][2] this compound (formerly PLX3397) is a potent and selective inhibitor of the CSF-1 receptor, a key signaling pathway for the survival, proliferation, and differentiation of macrophages.[3][4] By disrupting this pathway, pexidartinib effectively depletes and reprograms TAMs, thereby altering the TME to favor an anti-tumor response.[5][6] Initially approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by CSF-1 overexpression, the therapeutic potential of pexidartinib is being explored in a range of solid tumors.[7]
Mechanism of Action: Targeting the CSF-1/CSF-1R Axis
Pexidartinib's primary mechanism of action is the inhibition of the CSF-1R, a receptor tyrosine kinase.[4] The binding of its ligand, colony-stimulating factor 1 (CSF-1), to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4][8] These pathways are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[8] Pexidartinib binds to the juxtamembrane region of CSF-1R, stabilizing it in an inactive conformation and preventing the binding of CSF-1 and subsequent receptor activation.[3] This blockade of CSF-1R signaling leads to the depletion of TAMs within the tumor microenvironment.[5] In addition to its primary target, pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Pexidartinib Hydrochloride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pexidartinib Hydrochloride (TURALIO®) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] It is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery.[3][4] Pexidartinib functions by selectively targeting the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[2][5] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, tailored for professionals in drug development and research.
Chemical and Physical Properties
This compound is the hydrochloride salt form of pexidartinib.[2] It is supplied as a crystalline solid and appears as a yellow solid powder.[6][7] The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 20 mg/ml, but is sparingly soluble in aqueous buffers.[7] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine hydrochloride | [8] |
| Synonyms | PLX3397, Pexidartinib HCl | [7][8] |
| Molecular Formula | C₂₀H₁₆Cl₂F₃N₅ | [8] |
| Molecular Weight | 454.28 g/mol | [8] |
| Exact Mass | 453.0734854 Da | [2] |
| CAS Number | 2040295-03-0 | [4][6] |
| Appearance | Yellow solid powder | [6] |
| Boiling Point | 580.0 ± 50.0 °C at 760 mmHg | [6][9] |
| Density | 1.5 ± 0.1 g/cm³ | [6][9] |
| LogP | 4.77 | [6] |
| Solubility | ~20 mg/mL in DMSO & DMF; ~0.25 mg/mL in 1:3 DMF:PBS (pH 7.2) | [7] |
| Storage | -20°C | [7] |
| Stability | ≥4 years at -20°C | [7] |
Synthesis of this compound
Several synthetic routes for Pexidartinib have been developed. A common, scalable process involves the coupling of a chloroazaindole core with a substituted pyridine aldehyde, followed by reductive amination to introduce the side chain.
Synthetic Pathway Overview
A representative synthesis scheme begins with a nucleophilic attack of a protected chloroazaindole on a pyridine aldehyde, followed by reduction and deprotection, and finally, reductive amination to yield the pexidartinib free base. The final step involves salt formation to produce this compound.
Caption: A generalized workflow for the synthesis of this compound.
A continuous two-step production method has also been developed, starting from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, which undergo an alkylation reaction followed by an amino substitution with 3-aminomethyl-6-(trifluoromethyl)pyridine.[10] This method is designed for commercial scale, offering high yield and purity.[10]
Representative Experimental Protocol
The following protocol is a representative methodology based on published synthetic schemes.[1]
Step 1: Synthesis of Alcohol Intermediate (286)
-
To a solution of chloroazaindole (285) in an appropriate solvent, add pyridine aldehyde (284) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude alcohol intermediate (286).
Step 2: Reduction and Deprotection to form Aminopyridine (287)
-
Dissolve the crude alcohol intermediate (286) in a suitable solvent.
-
Add a reducing agent, such as triethylsilane, and stir the mixture.
-
After the reduction is complete, treat the reaction mixture with trifluoroacetic acid (TFA) to remove the Boc protecting groups.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, neutralize the reaction mixture and extract the product to isolate the aminopyridine intermediate (287) in good yield.
Step 3: Reductive Amination to form Pexidartinib
-
To a solution of the aminopyridine intermediate (287), add aldehyde (288).
-
Perform a reductive amination using a suitable reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction until completion.
-
Work up the reaction mixture and purify the crude product using column chromatography to obtain pexidartinib free base.
Step 4: Formation of this compound
-
Dissolve the purified pexidartinib free base in ethanol.
-
Add concentrated hydrochloric acid (HCl) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield this compound with high purity.[1]
Mechanism of Action
Pexidartinib is a potent inhibitor of the CSF-1 receptor, a receptor tyrosine kinase that is central to the proliferation and differentiation of macrophages.[1][4] In TGCT, a genetic translocation leads to the overexpression of CSF-1, which recruits a large number of CSF-1R-expressing cells (like macrophages) to the tumor microenvironment, driving tumor growth.[4][11]
Pexidartinib selectively binds to the juxtamembrane region of CSF-1R, stabilizing its autoinhibited conformation.[4][12] This prevents the binding of CSF-1 and subsequent ligand-induced autophosphorylation of the kinase domain.[4][12] By inhibiting the CSF-1/CSF-1R signaling pathway, pexidartinib blocks the recruitment and survival signals for macrophages and other tumor-permissive cells, thereby inhibiting tumor cell proliferation.[3][4] In addition to CSF-1R, pexidartinib also inhibits c-KIT and FLT3, other receptor tyrosine kinases involved in cellular proliferation and survival.[2][3]
Caption: Pexidartinib inhibits the CSF-1R signaling pathway.
References
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. This compound | C20H16Cl2F3N5 | CID 73053710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pexidartinib Price from Supplier Brand Chengu Henghui Pharmaceutical Co., Ltd. on Chemsrc.com [chemsrc.com]
- 10. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
The Development of Pexidartinib Hydrochloride Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib hydrochloride (Turalio®), an orally bioavailable tyrosine kinase inhibitor, represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT).[1][2][3][4] Its mechanism of action involves the potent and selective inhibition of the colony-stimulating factor 1 receptor (CSF1R), a key driver of macrophage proliferation and survival, which are central to the pathology of TGCT.[5][6][7][8][9] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[7][9] The clinical success of pexidartinib has spurred further research into the development of analogues and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core aspects of developing pexidartinib analogues, focusing on synthetic methodologies, structure-activity relationships (SAR), and biological evaluation protocols.
Core Scaffold and Rationale for Analogue Development
Pexidartinib's chemical structure, 5-chloro-1H-pyrrolo[2,3-b]pyridine substituted at the 3-position, serves as a foundational scaffold for the design of new derivatives.[9] The development of analogues has primarily focused on modifications of the core heterocycle and the side chains to enhance CSF1R inhibition and selectivity against other kinases. Key strategies include scaffold hopping, such as replacing the pyrrolopyridine core with a pyrrolo[2,3-d]pyrimidine, and the synthesis of bioisosteres, like 7-azaindole derivatives, to modulate the compound's properties.[5][10][11][12][13]
Synthesis of Pexidartinib Analogues
The synthesis of pexidartinib and its analogues often employs modern cross-coupling reactions to construct the core structures and append various side chains.
General Synthetic Strategies:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is frequently used to introduce aryl or heteroaryl moieties at specific positions on the core scaffold.[5][11]
-
Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, a crucial step for attaching amine-containing side chains to the heterocyclic core.[5][11]
-
Reductive Amination: This method is employed for the introduction of side chains by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[2]
A variety of synthetic routes have been developed, including a two-step continuous production method for pexidartinib itself, highlighting the efforts to create efficient and scalable syntheses.[14]
Quantitative Data on Pexidartinib and Analogues
The following table summarizes the in vitro inhibitory activity of pexidartinib and some of its representative analogues against CSF1R and other kinases. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
| Compound | Scaffold | Modification | CSF1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | Reference |
| Pexidartinib | Pyrrolo[2,3-b]pyridine | - | 17 - 20 | 10 - 12 | 9 - 160 | [7][9] |
| Analogue 12b | Pyrrolo[2,3-d]pyrimidine | N-Methyl-N-(3-methylbenzyl) at C4, 6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl) at C6 | <1 | >1000 | >1000 | [5] |
| Analogue 3 | Bioisostere | Pexidartinib bioisostere | 57.8 | Inhibited | Not Inhibited | [15] |
| Compound P1 | 7-Azaindole | Pyrimidin-2-amine side chain | Not reported (potent interaction) | Not reported | Not reported | [12][13] |
| ARRY-382 | Not specified | Selective CSF1R inhibitor | 9 | Not reported | Not reported | [4] |
| EI-1071 | Not specified | BBB penetrant CSF1R inhibitor | 3 | >300 | >1350 | [4] |
Experimental Protocols
Synthesis of a Pyrrolo[2,3-d]pyrimidine Analogue (Compound 12b)
This protocol is a representative example of the synthesis of a potent pexidartinib analogue.
Step 1: Suzuki-Miyaura Cross-Coupling
To a solution of the SEM-protected iodinated pyrrolo[2,3-d]pyrimidine intermediate (1 equivalent) in a 4:1 mixture of ethanol and water, add 6-(6-chloropyridin-3-yl)boronic acid (1.2 equivalents) and sodium carbonate (2 equivalents). Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl2 (0.05 equivalents) and heat the reaction at 90 °C for 10 minutes under an argon atmosphere. After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Buchwald-Hartwig Amination
In a sealed tube, combine the C-6 substituted intermediate from Step 1 (1 equivalent), the desired amine (e.g., (pyridin-3-yl)methanamine) (1.5 equivalents), cesium carbonate (3 equivalents), Pd(OAc)2 (0.1 equivalents), and BINAP (0.1 equivalents) in 1,4-dioxane. Degas the mixture with argon for 10 minutes. Heat the reaction at 100 °C for 30 minutes to 6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate. The residue is purified by column chromatography to yield the final product.[5]
In Vitro CSF1R Enzymatic Kinase Assay (LanthaScreen™)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the enzymatic activity of CSF1R.
1. Kinase Concentration Optimization:
-
Perform a serial dilution of the CSF1R kinase at a high ATP concentration (1 mM) to determine the EC80 value (the concentration of kinase that gives 80% of the maximum TR-FRET signal).[5]
2. ATP Km,app Determination:
-
Using the determined EC80 kinase concentration, perform a serial dilution of ATP to determine the apparent Michaelis constant (Km,app) for ATP.[5]
3. IC50 Determination of Inhibitors:
-
Set up the kinase reaction with the EC80 concentration of CSF1R and the Km,app concentration of ATP.
-
Add serial dilutions of the test compounds (pexidartinib analogues).
-
Initiate the reaction by adding a substrate and ATP solution.
-
After incubation (typically 1 hour at room temperature), stop the reaction by adding EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measure the TR-FRET signal on a suitable plate reader.
-
Calculate the IC50 values from the dose-response curves.[5]
Cell-Based CSF1R Inhibition Assay (Ba/F3 Cells)
This assay utilizes the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival and proliferation. By stably transfecting these cells to express human CSF1R, their survival becomes dependent on CSF1.
1. Cell Culture:
-
Culture the Ba/F3-CSF1R stable cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g., puromycin).[3][12] Maintain the cells at 37°C in a 5% CO2 incubator.
2. Proliferation Assay:
-
Plate the Ba/F3-CSF1R cells in a 96-well plate at a density of approximately 3 x 10^5 cells/mL.[12]
-
Add serial dilutions of the pexidartinib analogues to the wells.
-
Stimulate the cells with a constant concentration of recombinant human CSF1.
-
Incubate the plates for 36 to 48 hours.[1]
-
Assess cell proliferation using a suitable method, such as the addition of a reagent like CellTiter-Glo® to measure ATP levels (indicative of cell viability) or by measuring the incorporation of tritiated thymidine.[1]
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug discovery is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the CSF1R signaling pathway and a typical workflow for the discovery of kinase inhibitors.
Caption: CSF1R signaling pathway initiated by ligand binding, leading to cell proliferation, survival, and differentiation, and its inhibition by pexidartinib.
Caption: A typical drug discovery workflow for the development of small molecule kinase inhibitors, from target identification to clinical trials.
Conclusion
The development of this compound analogues and derivatives is a dynamic area of research with the potential to yield novel therapeutics with enhanced properties. By leveraging established synthetic methodologies, robust biological assays, and a deep understanding of the underlying signaling pathways, researchers can rationally design and evaluate new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals engaged in the pursuit of next-generation CSF1R inhibitors. The continued exploration of diverse chemical scaffolds and the application of structure-based drug design will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of a range of diseases driven by aberrant CSF1R signaling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CSF1R Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 3. CSF1R Stable Ba/F3 Cell Line | Superconductor Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ba/F3-ETV6-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
Pexidartinib Hydrochloride: A Technical Guide for Investigating Macrophage Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib hydrochloride (also known as PLX3397) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor. It serves as a critical investigational tool for elucidating the complex roles of macrophages in health and disease. By selectively targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), pexidartinib allows for the modulation of macrophage survival, proliferation, differentiation, and function. This guide provides an in-depth overview of its mechanism, applications, and detailed experimental protocols for researchers leveraging this compound to explore macrophage biology. Pexidartinib is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by CSF1R signaling.[1][2]
Core Mechanism of Action: Targeting the CSF-1/CSF1R Axis
The recruitment, differentiation, and survival of most tissue-resident macrophages are critically dependent on the signaling axis initiated by Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R.[3][4][5] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, inflammatory diseases, and fibrosis, where macrophages often adopt pro-tumoral or pro-fibrotic M2-like phenotypes.[3][6][7]
Pexidartinib functions as a selective, ATP-competitive inhibitor of CSF1R.[8][9] It stabilizes the receptor in its auto-inhibited conformation by binding to the juxtamembrane region. This action prevents the binding of CSF-1 and subsequent ligand-induced autophosphorylation, effectively blocking downstream signaling cascades such as the MAPK/ERK pathway.[3][10][11][12] The inhibition of this pathway curtails the proliferation and survival of macrophages and can reprogram pro-tumorigenic tumor-associated macrophages (TAMs).[3][13][14]
Beyond CSF1R, pexidartinib also potently inhibits other class III receptor tyrosine kinases, notably c-KIT and FMS-like tyrosine kinase 3 (FLT3), which can be relevant in certain disease contexts and may represent potential off-target effects to consider during experimental design.[1][15][16]
Data Presentation
Table 1: Kinase Inhibitory Profile of Pexidartinib
| Target Kinase | IC50 (nM) | Reference(s) |
| Primary Targets | ||
| CSF1R (cFMS) | 17 - 20 | [9][15][17][18][19] |
| c-KIT | 10 - 12 | [9][15][17][18] |
| Secondary/Off-Targets | ||
| FLT3 (wild-type) | 160 | [9][17][19] |
| FLT3-ITD | 9 | [15] |
| KDR (VEGFR2) | 160 | [8] |
| FLT1 (VEGFR1) | 350 - 880 | [8][9] |
| LCK | 860 | [9] |
| NTRK3 (TRKC) | 890 | [8][9] |
Table 2: Summary of Human Pharmacokinetic Parameters of Pexidartinib
| Parameter | Value | Condition | Reference(s) |
| Tmax (Time to Peak Concentration) | 1.75 - 2.5 hours | Single Oral Dose | [20][21] |
| t1/2 (Elimination Half-life) | 24.8 - 28.7 hours | Single Oral Dose | [20][21] |
| Apparent Clearance (CL/F) | 5.83 L/h | Typical Patient | [22] |
| Major Route of Elimination | Feces (~65%) | Single Radioactive Dose | [20][23] |
| Metabolism | CYP3A4 and UGT1A4 | In vitro / Clinical Studies | [21] |
Experimental Protocols
In Vitro Macrophage Polarization and Reprogramming
This protocol details the methodology to assess pexidartinib's effect on macrophage polarization, specifically its ability to inhibit M2-like polarization and promote a shift towards an M1-like phenotype.
Methodology:
-
Macrophage Generation:
-
From Bone Marrow (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture the cells for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).[3]
-
From Cell Lines: Culture THP-1 human monocytic cells. Differentiate them into macrophages by treating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[6] Rest the cells in fresh media for 24 hours before polarization.
-
-
M2 Polarization and Pexidartinib Treatment:
-
Replace the culture medium with fresh medium containing M2-polarizing stimuli. This can be tumor-conditioned media (TCM) from cancer cell lines (e.g., LM8 osteosarcoma, NFSa fibrosarcoma) or cytokines like IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[3][4][5][7]
-
Concurrently, treat the cells with varying concentrations of pexidartinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers:
-
RT-qPCR: Isolate total RNA and perform reverse transcription. Quantify the gene expression of M1 markers (e.g., iNOS, IL-1β, CD80) and M2 markers (e.g., CD206, Arg1, CCL2).[3]
-
Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against surface markers such as CD80 (M1) and CD206 (M2) for quantitative analysis of cell populations.
-
Western Blot: Analyze protein levels of key signaling molecules, such as total and phosphorylated ERK1/2, to confirm inhibition of the CSF1R pathway.[3][4][5]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pexidartinib and Nintedanib Combination Therapy Targets Macrophage Polarization to Reverse Pulmonary Fibrosis: A Preclinical Study [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. selleckchem.com [selleckchem.com]
- 18. msesupplies.com [msesupplies.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Pexidartinib Hydrochloride: Targeting CSF1R in Non-Cancerous Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pexidartinib hydrochloride, sold under the brand name Turalio™, is a potent and selective small-molecule tyrosine kinase inhibitor.[1][2] While it is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare, non-malignant neoplasm, its mechanism of action holds significant promise for a broader range of non-cancerous pathologies.[1][3][4][5] This technical guide provides a comprehensive overview of the preclinical evidence for pexidartinib in various non-cancerous disease models, with a focus on its molecular targets, experimental validation, and quantitative outcomes.
Core Mechanism of Action: CSF1R Inhibition
Pexidartinib's primary mechanism of action is the inhibition of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1][6][7] In addition to CSF1R, pexidartinib also demonstrates inhibitory activity against other closely related receptor tyrosine kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][6] The binding of pexidartinib to CSF1R blocks the downstream signaling pathways that are critical for macrophage function. This interruption of CSF1R signaling forms the basis of its therapeutic potential in diseases where macrophages are key drivers of pathology.[7][8]
Caption: Pexidartinib's primary mechanism of action.
Pexidartinib in Preclinical Non-Cancerous Disease Models
The therapeutic potential of pexidartinib is being explored in a variety of non-cancerous disease models where macrophage-driven pathology is a key feature.
Neuroinflammation and Neuropathic Pain
Microglia, the resident macrophages of the central nervous system (CNS), are implicated in the pathogenesis of neuroinflammatory conditions and chronic pain.
A study investigated the efficacy of pexidartinib in a mouse model of neuropathic pain induced by chronic constriction injury of the sciatic nerve.[3][9]
Caption: Experimental workflow for the CCI neuropathic pain model.
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: Pexidartinib or vehicle was administered daily by oral gavage for 21 days prior to CCI surgery and for an additional 28 days post-surgery.[3][9]
-
Pain Model: The chronic constriction injury (CCI) model was used to induce neuropathic pain.[3][9]
-
Outcome Measures:
| Outcome Measure | Vehicle Group | Pexidartinib Group | Effect Size | P-value | Citation |
| Pain-related behavior (Day 14) | - | Significantly ameliorated | 2.57 | 0.002 | [9] |
| Iba-1 Expression (Somatosensory Cortex) | - | Decreased | 3.6 | 0.011 | [9] |
| RIPK1 Expression (Somatosensory Cortex) | - | Decreased | 2.9 | 0.023 | [9] |
Intracerebral Hemorrhage
In a mouse model of intracerebral hemorrhage, pretreatment with pexidartinib demonstrated neuroprotective effects by reducing neuroinflammation.
Caption: Experimental workflow for the intracerebral hemorrhage model.
-
Animal Model: Mice.
-
Drug Administration: Pexidartinib (40 mg/kg) was administered by oral gavage for 21 days prior to the induction of intracerebral hemorrhage.[1]
-
Outcome Measures:
| Outcome Measure | Pexidartinib Treatment Effect | Citation |
| Microglia Reduction | 90% | [1] |
| Neuroinflammation | Reduced | [1] |
| Brain Edema | Prevented | [1] |
| Neurological Deficits | Attenuated | [1] |
Alexander Disease
Alexander disease is a rare neurodegenerative disorder. The role of macrophage lineage cells in its pathogenesis was investigated using a mouse model.
Caption: Experimental workflow for the Alexander disease model.
-
Animal Model: GFAP knock-in mutant Alexander disease (AxD) model mice.[6][10]
-
Drug Administration: Pexidartinib was administered to the AxD model mice.[6][10]
-
Outcome Measures:
| Outcome Measure | Pexidartinib Treatment Effect | Citation |
| CNS Macrophages | Depleted | [10] |
| GFAP Transcript and Protein Levels | Elevated | [10] |
| Other Disease Phenotypes | Minimal Impact | [10] |
The study concluded that pexidartinib treatment did not support its use as a therapy for Alexander disease, highlighting the complex role of macrophages in different neurological conditions.[10]
Diet-Induced Obesity
The involvement of microglial proliferation in diet-induced obesity (DIO) was explored by pharmacologically eliminating microglia with pexidartinib.
Caption: Experimental workflow for the diet-induced obesity model.
-
Animal Model: Male and female Sprague-Dawley rats.[4]
-
Diet: Rats were fed a high-energy diet (HED) or standard chow for 10 weeks to induce obesity.[4]
-
Drug Administration: Pexidartinib was infused into the chow or HED for an additional 6 to 7 weeks.[4]
-
Outcome Measures:
| Sex | Pexidartinib Effect on HED | Key Findings | Citation |
| Male | Increased body weight during initial HED exposure. Reduced body fat percentage in DIO rats. | Hypothalamic microglial suppression was more extensive in males. | [4] |
| Female | Decreased body weight during initial HED exposure. No significant effect on body weight, food intake, or glucose tolerance in DIO rats. | NTS microglial suppression was similar across sexes. | [4] |
These findings suggest sex-dependent effects of microglial suppression on metabolic outcomes in the context of a high-energy diet.[4]
Conclusion
This compound, through its potent inhibition of CSF1R, demonstrates significant therapeutic potential in a range of non-cancerous disease models where macrophage and microglia-driven inflammation are key pathological features. The preclinical data summarized in this guide provide a strong rationale for further investigation of pexidartinib in neuroinflammatory disorders, chronic pain, and metabolic diseases. The detailed experimental workflows and quantitative outcomes offer a valuable resource for researchers and drug development professionals seeking to build upon these findings and explore the full therapeutic utility of pexidartinib beyond its current indication. Further studies are warranted to elucidate the nuanced roles of macrophage and microglia subtypes in different disease contexts to optimize the application of CSF1R inhibitors like pexidartinib.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. PLX3397-Induced Microglial Ablation Alters Adipose Tissue Accumulation in a Male–Female-Dependent Manner Under High-Energy-Diet Feeding [mdpi.com]
- 5. FDA approves pexidartinib for tenosynovial giant cell tumor | FDA [fda.gov]
- 6. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. The Effect of Pexidartinib on Neuropathic Pain via Influences on Microglia and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pexidartinib treatment in Alexander disease model mice reduces macrophage numbers and increases glial fibrillary acidic protein levels, yet has minimal impact on other disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pexidartinib Hydrochloride solubility and preparation for in vitro assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pexidartinib, also known as TURALIO®, is a potent and selective small-molecule tyrosine kinase inhibitor.[1] It primarily targets the colony-stimulating factor 1 receptor (CSF-1R), but also shows activity against other kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] The inhibition of CSF-1R signaling disrupts the proliferation, differentiation, and survival of macrophages and other myeloid cells, making pexidartinib a valuable tool for studying a variety of cellular processes and disease models in vitro.[3][4] These application notes provide essential information on the solubility of pexidartinib hydrochloride and protocols for its preparation in in vitro assays.
Mechanism of Action
Pexidartinib functions as an ATP-competitive inhibitor of CSF-1R.[5] By binding to the kinase domain of the receptor, it prevents the autophosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4] This targeted inhibition of CSF-1R makes pexidartinib a specific modulator for studying the roles of macrophages and other CSF-1R-dependent cells in various biological contexts.
Data Presentation: Solubility
The solubility of this compound is a critical factor for the design and reproducibility of in vitro experiments. The following table summarizes the solubility of pexidartinib in various solvents. It is important to note that the hydrochloride salt of pexidartinib has different solubility characteristics compared to the free base.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ~83 | ~198.6 | [6] |
| 91 | 200.31 | Use fresh, non-hydrated DMSO for best results.[7] | |
| 72.1 | 172.57 | Sonication may be required.[8] | |
| ≥20.9 | - | [9] | |
| ~20 | - | [10] | |
| DMF | ~20 | - | [10] |
| Ethanol | <1 | - | Insoluble or slightly soluble.[6][8] |
| Water | <1 | - | Insoluble.[6][7] |
| Aqueous Buffer (PBS, pH 7.2) | ~0.25 | - | Prepared by first dissolving in DMF and then diluting with the aqueous buffer (1:3 ratio).[10] |
Note: The molecular weight of pexidartinib free base is 417.82 g/mol , and this compound is 454.28 g/mol . Calculations for molarity should be based on the specific form of the compound used.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed powder).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[8]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][6]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium or assay buffer
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing.
-
Application: Add the prepared working solutions to the in vitro assay system (e.g., cell cultures).
-
Incubation: Incubate the cells for the desired period as per the specific assay protocol.
Mandatory Visualizations
Caption: Pexidartinib inhibits CSF-1R signaling.
Caption: General workflow for in vitro assays with pexidartinib.
References
- 1. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pexidartinib | PLX-3397 | CSF-1R and c-Kit inhibitor | TargetMol [targetmol.com]
- 9. raybiotech.com [raybiotech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Pexidartinib Hydrochloride: Application Notes and Protocols for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib hydrochloride (formerly PLX3397) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor. It primarily targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] In the context of glioblastoma, the most aggressive primary brain tumor in adults, pexidartinib's mechanism of action is of significant interest due to the crucial role of the tumor microenvironment in disease progression.
This document provides detailed application notes and protocols for researchers investigating the effects of this compound on glioblastoma cell lines. A key finding from preclinical studies is that pexidartinib's anti-glioblastoma activity in vivo is primarily attributed to its modulation of the tumor microenvironment, particularly its inhibitory effect on tumor-associated macrophages (TAMs), rather than direct cytotoxicity to glioma cells.[2] In vitro studies have shown that pexidartinib has no direct effect on the survival of human glioblastoma cell lines such as U-87MG.[2]
Data Presentation
Biochemical Activity of Pexidartinib
Pexidartinib is a selective inhibitor of several receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-Kit | 10 |
| CSF1R (c-FMS) | 17-20 |
| FLT3-ITD | 9-160 |
Data compiled from multiple sources.[1]
In Vitro Effect on Glioblastoma Cell Viability
Direct cytotoxicity assays with pexidartinib on human glioblastoma cell lines have not demonstrated significant cell death. For instance, studies on the U-87MG human glioma cell line showed no effect on cell survival in vitro.[2] This suggests that the therapeutic potential of pexidartinib in glioblastoma is not through direct tumor cell killing but rather through its influence on the supportive tumor microenvironment.
Signaling Pathways
Pexidartinib's primary mechanism of action in the context of glioblastoma involves the inhibition of the CSF1R signaling pathway. This pathway is critical for the recruitment, differentiation, and survival of TAMs, which are abundant in the glioblastoma microenvironment and contribute to tumor progression, immunosuppression, and therapeutic resistance.
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Viability Assay
This protocol is designed to assess the direct effect of pexidartinib on the viability of glioblastoma cell lines. As literature suggests a lack of direct cytotoxicity, this assay can serve as a baseline or control experiment.
1. Materials:
-
Glioblastoma cell lines (e.g., U-87MG, LN-229, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of pexidartinib in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the pexidartinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor abrogates microenvironment-mediated therapeutic resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pexidartinib Hydrochloride Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of Pexidartinib Hydrochloride to mice, a critical procedure for preclinical studies evaluating the efficacy and pharmacokinetics of this selective tyrosine kinase inhibitor.
Introduction
This compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as c-Kit and FLT3 kinases.[1][2] Its mechanism of action involves blocking the signaling pathways that promote the proliferation and survival of macrophages and other myeloid cells, making it a valuable tool in cancer research and other fields where these cells play a pathogenic role.[3][4] Due to its low aqueous solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, necessitating a suspension formulation for effective oral administration in preclinical animal models.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅ClF₃N₅·HCl | [5] |
| Molecular Weight | 454.28 g/mol | [5] |
| BCS Class | II (Low Solubility, High Permeability) | [5] |
| Solubility | Soluble in DMSO; solubility in aqueous solutions decreases with increasing pH. | [5] |
Table 2: Recommended Dosing and Formulation Parameters for Mice
| Parameter | Recommendation | Reference |
| Dosage Range | 40 - 50 mg/kg | [4] |
| Administration Route | Oral Gavage | [4] |
| Vehicle | 0.5% Methylcellulose with 0.2% Tween 80 in sterile water | [6] |
| Maximum Gavage Volume | 10 mL/kg body weight | [7][8] |
| Gavage Needle Size | 18-20 gauge, 1-1.5 inches with a rounded tip | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 0.5% methylcellulose with 0.2% Tween 80.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Calibrated balance
-
Spatula
Procedure:
-
Prepare the 0.5% Methylcellulose with 0.2% Tween 80 Vehicle:
-
For 100 mL of vehicle, heat 30 mL of sterile water to 60-70°C in a beaker with a magnetic stir bar.
-
While stirring, slowly add 0.5 g of methylcellulose to the hot water. A milky, homogenous suspension will form.
-
Remove the beaker from the heat and add 70 mL of cold sterile water. The solution should become clear.
-
Continue stirring in a cold water bath or at 4°C until the solution is completely clear and free of aggregates.
-
Add 0.2 mL of Tween 80 to the clear methylcellulose solution and stir until fully dissolved.[6]
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL. For example, for 10 mL of suspension, weigh 100 mg of this compound.
-
In a separate small container, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached and the suspension is uniform.
-
Visually inspect the suspension for any large aggregates. If present, sonication in a water bath for a short period may help to create a more uniform dispersion.
-
Stability and Storage:
It is recommended to prepare the this compound suspension fresh daily.[9] If short-term storage is necessary, store the suspension at 2-8°C, protected from light, and re-vortex thoroughly before each use to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (18-20 gauge for adult mice)[7]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the appropriate insertion length of the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[7]
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is advanced to the predetermined mark, slowly and steadily depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the needle in the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.[8]
-
Visualizations
Pexidartinib Mechanism of Action: CSF-1R Signaling Pathway
Caption: Pexidartinib inhibits CSF-1R signaling pathways.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for Pexidartinib oral gavage studies in mice.
References
- 1. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Gavage [ko.cwru.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Pexidartinib Hydrochloride in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib hydrochloride (TURALIO™) is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] It is the first systemic therapy approved by the U.S. Food and Drug Administration for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm characterized by the overexpression of CSF-1.[5][6][7] The primary mechanism of pexidartinib involves blocking the CSF1/CSF1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[8][9][10]
Three-dimensional (3D) spheroid culture models are increasingly recognized as superior to traditional 2D monolayer cultures for oncological research.[11][12] Spheroids better mimic the complex microenvironment of solid tumors, including spatial organization, cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of physiological gradients of oxygen and nutrients.[13][14] Given that pexidartinib's therapeutic effect is largely mediated by modulating the tumor microenvironment (TME), specifically by targeting tumor-associated macrophages (TAMs), 3D spheroid models—particularly co-culture systems—offer a physiologically relevant platform to investigate its efficacy and mechanism of action.[1][15]
These application notes provide a summary of pexidartinib's activity and detailed protocols for its use in 3D spheroid models to evaluate its anti-tumor effects and its impact on the TME.
Mechanism of Action
Pexidartinib is a tyrosine kinase inhibitor that primarily targets CSF1R.[5][6] In many tumors, cancer cells secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive, pro-tumoral M2-like phenotype.[1][8] These TAMs contribute to tumor growth, angiogenesis, and metastasis.[10][15]
Pexidartinib binds to the juxtamembrane region of CSF1R, stabilizing its autoinhibited conformation and preventing ligand-induced autophosphorylation.[4] This inhibition blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to the depletion and reprogramming of TAMs within the TME.[1][8][9] By reducing the number of M2-like TAMs, pexidartinib can alleviate immunosuppression and has been shown to increase the infiltration of anti-tumor CD8+ T cells.[1][16] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[4][5][6]
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]
- 7. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Pexidartinib inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Pexidartinib Hydrochloride-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pexidartinib hydrochloride-induced hepatotoxicity in animal models. The information is compiled from publicly available regulatory documents and scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of pexidartinib-induced hepatotoxicity from preclinical studies?
A1: The primary mechanisms implicated in pexidartinib-induced hepatotoxicity, largely derived from in vitro studies using rat liver mitochondria and human hepatocytes, include mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[1][2] Pexidartinib has been shown to inhibit mitochondrial respiratory chain complexes, leading to ATP depletion and oxidative stress.[3] Specifically, in isolated rat liver mitochondria, pexidartinib inhibited the state 3 oxygen consumption rates and the activities of respiratory chain complex I and V.[3][4] In human hepatic cells, pexidartinib has been observed to induce apoptosis, ER stress, and autophagy.[1][2] Furthermore, pexidartinib is metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), and the formation of reactive metabolites may contribute to its toxicity.[1]
Q2: Which animal models have been used in the preclinical safety assessment of pexidartinib?
A2: Preclinical toxicology studies for pexidartinib have been conducted in rats, dogs, and cynomolgus monkeys. While detailed study reports are not publicly available, summaries from regulatory agencies indicate that these species were used to assess the safety profile of the drug.
Q3: What are the reported signs of toxicity in animal models exposed to pexidartinib?
A3: In preclinical studies, target organs of pexidartinib toxicity in rats were identified as the bone marrow, epididymis, liver, spleen, testis, and thymus. In dogs, observed toxicities included changes in hair and skin pigmentation. It is important to note that a 13-week study in cynomolgus monkeys with a major human metabolite of pexidartinib did not show any drug-related toxicities, suggesting potential species-specific differences in metabolism and toxicity.
Q4: Is there publicly available quantitative data on liver enzyme changes in animal models treated with pexidartinib?
A4: Unfortunately, specific quantitative data on dose-dependent changes in liver enzymes (e.g., ALT, AST, ALP, bilirubin) from in vivo animal studies are not detailed in the publicly accessible literature. Clinical data in humans show that pexidartinib can cause elevations in serum aminotransferases and alkaline phosphatase.[5] Researchers should consider comprehensive liver function monitoring in their own animal studies.
Troubleshooting Guides
Guide 1: Unexpectedly High Liver Enzyme Elevations in Rodent Models
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | Review the dosing regimen. Clinical studies in humans have shown a dose-response relationship for hepatic adverse events. Consider performing a dose-range finding study to establish a tolerable dose in your specific animal model. |
| Vehicle effects | Ensure the vehicle used to dissolve pexidartinib is non-toxic to the liver at the administered volume. Conduct a vehicle-only control group to assess baseline liver enzyme levels. |
| Animal strain susceptibility | Different strains of rats or mice can have varying sensitivities to drug-induced liver injury. If possible, compare the response in different strains. |
| Off-target effects | Pexidartinib is a multi-kinase inhibitor.[5] Consider investigating the inhibition of other kinases that may contribute to hepatotoxicity in your model. |
| Metabolic activation | Pexidartinib is metabolized by CYP enzymes, which can lead to the formation of reactive metabolites.[1] Co-administration with known CYP inducers or inhibitors could modulate hepatotoxicity. Consider evaluating the metabolic profile of pexidartinib in your animal model. |
Guide 2: Absence of Significant Hepatotoxicity in Animal Models Despite High Doses
| Potential Cause | Troubleshooting Steps |
| Species-specific metabolism | As suggested by the lack of toxicity of a major human metabolite in cynomolgus monkeys, there may be significant species differences in pexidartinib metabolism. Analyze the metabolite profile in your animal model and compare it to human data. |
| Insufficient study duration | In humans, the onset of liver injury is typically between 2 and 6 weeks.[5] Ensure your in vivo study duration is sufficient to capture potential delayed hepatotoxic effects. |
| Inadequate endpoints | Standard liver function tests may not be sensitive enough to detect early or subtle liver injury. Consider incorporating more sensitive biomarkers of liver injury (e.g., microRNAs, glutamate dehydrogenase) and detailed histopathological analysis. |
| Drug formulation and administration | Ensure proper formulation and administration of pexidartinib to achieve adequate systemic exposure. Measure plasma concentrations of pexidartinib to confirm absorption and exposure levels. |
Experimental Protocols
While detailed in vivo experimental protocols for pexidartinib-induced hepatotoxicity are not publicly available, a general methodology for assessing drug-induced liver injury in rodents is provided below. This should be adapted based on the specific research question.
General Protocol for Assessing Pexidartinib-Induced Hepatotoxicity in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low-dose pexidartinib.
-
Group 3: Mid-dose pexidartinib.
-
Group 4: High-dose pexidartinib. (Dose selection should be based on literature review and preliminary dose-range finding studies.)
-
-
Drug Administration: Administer pexidartinib or vehicle orally (gavage) once daily for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Monitor clinical signs and body weight daily.
-
Collect blood samples at baseline and at specified time points (e.g., weekly) for liver function tests (ALT, AST, ALP, total bilirubin, direct bilirubin).
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and collect blood for final liver function tests and pharmacokinetic analysis.
-
Perform a gross necropsy, with special attention to the liver.
-
Collect liver tissue for histopathological examination (fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin). Additional special stains (e.g., Masson's trichrome for fibrosis) may be considered.
-
A portion of the liver can be snap-frozen for molecular analyses (e.g., gene expression, Western blotting).
-
Data Presentation
The following table summarizes the types of data that should be collected and presented in studies of pexidartinib-induced hepatotoxicity in animal models.
Table 1: Summary of Preclinical Hepatotoxicity Data for Pexidartinib
| Parameter | Animal Model | Dosage | Duration of Treatment | Key Findings | Reference |
| In Vitro Mitochondrial Respiration | Isolated Rat Liver Mitochondria | N/A | N/A | Inhibition of state 3 oxygen consumption; Inhibition of respiratory chain complexes I and V. | [3][4] |
| In Vitro Cytotoxicity | Primary Human Hepatocytes, HepG2 cells | Various concentrations | 24 hours | Decreased cell viability, apoptosis, ER stress, autophagy. | [1][2] |
| General Toxicity | Rats | Not specified | Not specified | Target organs: bone marrow, epididymis, liver, spleen, testis, thymus. | Regulatory Summaries |
| General Toxicity | Dogs | Not specified | Not specified | Target organs: hair and skin (pigmentation changes). | Regulatory Summaries |
| Metabolite Toxicity | Cynomolgus Monkeys | Not specified | 13 weeks | No observed toxicity from a major human metabolite. | Regulatory Summaries |
Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathways involved in pexidartinib-induced hepatotoxicity based on in vitro findings.
Caption: Proposed mechanisms of pexidartinib hepatotoxicity.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating pexidartinib-induced hepatotoxicity in an animal model.
Caption: Workflow for animal hepatotoxicity studies.
References
- 1. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of Mitochondrial Damage and Hepatocyte Toxicity to Pexidartinib-Induced Hepatotoxicity | FDA [fda.gov]
- 4. Pexidartinib impairs liver mitochondrial functions causing cell death in primary human hepatocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pexidartinib Hydrochloride stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Pexidartinib Hydrochloride in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a stock solution in DMSO and store it at -20°C for up to 6 months or at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the recommended concentration for a DMSO stock solution?
A2: this compound is soluble in DMSO at various concentrations, with reports ranging from over 20 mg/mL to as high as 72.1 mg/mL.[2][3][4] A common stock solution concentration for in vitro experiments is 10 mM to 50 mM. It is advisable to use newly opened, anhydrous DMSO for the best solubility.[1] Sonication or warming at 37°C for 10 minutes can aid in dissolution.[4]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers.[5] For cell culture experiments, the DMSO stock solution should be diluted into the cell culture medium immediately before use.
Q4: What is the mechanism of action of Pexidartinib?
A4: Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It also inhibits other receptor tyrosine kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[6][7] By blocking CSF-1R signaling, pexidartinib inhibits the proliferation and survival of macrophages and other tumor-associated cells.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in DMSO stock solution upon storage | - The solution is supersaturated.- The quality of the DMSO is poor (contains water).- Improper storage conditions. | - Warm the solution at 37°C and sonicate to redissolve.- Use high-purity, anhydrous DMSO to prepare stock solutions.- Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Precipitation observed in cell culture medium after adding Pexidartinib | - The final concentration of DMSO is too high.- The concentration of Pexidartinib exceeds its solubility limit in the aqueous medium.- Interaction with components in the cell culture medium or serum. | - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.- Perform a serial dilution of the DMSO stock solution in the medium to reach the desired final concentration.- Prepare the final dilution immediately before adding it to the cells. |
| Loss of drug activity in a long-term experiment | - Degradation of Pexidartinib in the cell culture medium at 37°C. | - For long-term experiments, consider replacing the medium with freshly prepared Pexidartinib at regular intervals (e.g., every 24-48 hours).- Perform a stability study to determine the half-life of Pexidartinib in your specific cell culture medium (see Experimental Protocols section). |
Data Presentation
Table 1: Solubility and Storage of this compound in DMSO
| Parameter | Value | Source |
| Solubility in DMSO | >20.9 mg/mL | [4] |
| 50 mg/mL (requires sonication) | [1] | |
| 72.1 mg/mL (sonication recommended) | [2] | |
| Stock Solution Storage | -20°C for 6 months | [1] |
| -80°C for 1 year | [1][2] |
Table 2: Stability of this compound in Cell Culture Media (Template)
| Cell Culture Medium | Temperature (°C) | Time (hours) | Remaining Pexidartinib (%) | Notes |
| e.g., DMEM + 10% FBS | 37 | 0 | 100 | |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| e.g., RPMI-1640 + 10% FBS | 37 | 0 | 100 | |
| 24 | ||||
| 48 | ||||
| 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, sonicate the tube or warm it at 37°C for 10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Assessing the Stability of Pexidartinib in Cell Culture Media
This protocol provides a general framework for determining the stability of pexidartinib in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Samples:
-
Prepare a solution of pexidartinib in your cell culture medium of interest (e.g., DMEM, RPMI-1640, with or without serum) at the final concentration used in your experiments.
-
As a control, prepare a similar solution in a stable solvent like DMSO or acetonitrile at the same concentration.
-
-
Incubation:
-
Incubate the cell culture medium samples in a sterile, sealed container at 37°C in a cell culture incubator.
-
Store the control samples at -20°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot from the incubated samples.
-
-
Sample Processing:
-
For each time point, precipitate proteins from the medium by adding a threefold excess of a cold organic solvent like acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant containing pexidartinib to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of pexidartinib remaining.
-
Compare the peak area of pexidartinib at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Visualizations
Caption: Pexidartinib signaling pathway.
Caption: Workflow for stability testing.
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and understanding hair depigmentation in mice treated with pexidartinib hydrochloride.
Troubleshooting Guides
Issue 1: Variability in the Onset and Degree of Hair Depigmentation
| Question | Possible Cause | Troubleshooting Steps |
| Why are some mice showing significant hair depigmentation while others show minimal to no changes at the same dose and time point? | 1. Genetic Variability: Even within the same strain, there can be minor genetic differences affecting drug metabolism and response. 2. Drug Administration Inconsistency: Oral gavage technique can lead to variations in the actual dose received. 3. Hair Cycle Stage: The effect of pexidartinib on hair pigmentation is most pronounced during the anagen (growth) phase of the hair cycle. Mice in different hair cycle stages will respond differently. | 1. Standardize Animal Cohorts: Use mice from the same litter whenever possible and ensure they are age-matched. 2. Refine Dosing Technique: Ensure consistent oral gavage technique. For critical studies, consider formulating pexidartinib in the diet for more consistent drug exposure. 3. Synchronize Hair Cycles: Depilate a small area on the back of the mice before starting treatment. This will synchronize the hair follicles in that region to the anagen phase, leading to more consistent and observable depigmentation.[1] |
| The depigmentation is patchy and not uniform across the coat. Is this expected? | Localized Differences in Hair Cycle: Different areas of the coat may be in different phases of the hair cycle. | This is an expected phenomenon. For quantitative analysis, focus on a predefined area where the hair cycle has been synchronized. |
Issue 2: Unexpected Systemic Toxicity at Doses Effective for Depigmentation
| Question | Possible Cause | Troubleshooting Steps |
| Mice are showing signs of hepatotoxicity (e.g., elevated ALT/AST) before significant hair depigmentation is observed. How can I manage this? | Dose-Dependent Toxicity: Pexidartinib is known to cause hepatotoxicity, which can be dose-dependent.[2][3][4] The therapeutic window for observing depigmentation without significant systemic toxicity may be narrow. | 1. Dose Titration Study: Conduct a pilot study with a range of doses to identify the optimal dose that induces hair depigmentation with acceptable toxicity levels. 2. Liver Function Monitoring: Regularly monitor liver enzymes (ALT, AST) to track toxicity.[4] 3. Modified Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may reduce cumulative toxicity while still achieving an effect on hair pigmentation. |
| Are there any drug interactions I should be aware of in my mouse model? | CYP3A4 and UGT1A4 Metabolism: Pexidartinib is primarily metabolized by CYP3A4 and UGT1A4.[2][5] Co-administration of other agents that induce or inhibit these enzymes can alter pexidartinib exposure. | Review all co-administered substances, including anesthetics and analgesics, for potential interactions with CYP3A4 and UGT1A4 pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pexidartinib-induced hair depigmentation?
A1: Pexidartinib is a tyrosine kinase inhibitor that targets Colony-Stimulating Factor 1 Receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[2][5][6] The hair depigmentation is primarily attributed to the inhibition of KIT signaling. The KIT pathway is crucial for the function and survival of melanocytes, the cells responsible for producing melanin, the pigment that gives hair its color.[1][7][8] By inhibiting KIT, pexidartinib disrupts melanin production in the hair follicles, leading to the growth of unpigmented (white or gray) hair.[7][9]
Q2: Is the hair depigmentation reversible?
A2: Yes, the hair depigmentation induced by pexidartinib is reversible.[7][8] Once the drug is withdrawn, KIT signaling in the melanocytes can resume, and newly grown hair will regain its pigmentation. This has been observed in both human patients and in preclinical models with other KIT inhibitors.[1]
Q3: Which mouse strain is most suitable for studying pexidartinib-induced hair depigmentation?
A3: C57BL/6 mice are a highly suitable strain for these studies. Their black coat provides a high-contrast background for visually and quantitatively assessing depigmentation.
Q4: How can I quantitatively measure the degree of hair depigmentation?
A4: There are several methods to quantify hair depigmentation:
-
Visual Scoring: Use a standardized scoring system (e.g., 0 = no depigmentation, 1 = mild, 2 = moderate, 3 = severe) to grade the changes in a defined area.
-
Image Analysis: Capture high-resolution images of the coat and use software like ImageJ to quantify the percentage of white or gray hairs in a specific region.
-
Melanin Content Analysis: For a more direct biochemical measurement, you can isolate the hair shafts and perform a melanin content assay.
Q5: What is the expected timeframe for observing hair depigmentation in mice?
A5: The onset of depigmentation will depend on the dose and the hair cycle. If the hair cycle is synchronized by depilation at the start of the study, you can expect to see changes in the newly growing hair within 2-3 weeks of continuous dosing.
Quantitative Data from Human Clinical Trials
The following tables summarize the incidence of hair color changes observed in human clinical trials of pexidartinib. This data can be used as a reference for expected on-target effects in preclinical models.
Table 1: Incidence of Hair Color Changes in Pexidartinib-Treated Patients
| Study/Trial | Pexidartinib Dose | Number of Patients | Incidence of Hair Color Changes (%) | Grade of Severity | Reference |
| ENLIVEN (Part 1) | 400 mg twice daily | 61 | 67% | Any grade | [5] |
| Phase I Study | 900 mg/day | 20 | 40% | Not specified | [9] |
| General Adverse Reactions | Not specified | Not specified | >20% | Not specified | [4][10] |
Experimental Protocols
Protocol: Induction and Assessment of Pexidartinib-Induced Hair Depigmentation in C57BL/6 Mice
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Hair Cycle Synchronization (Day 0):
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Depilate a 2x2 cm area on the dorsal side of each mouse using a chemical depilatory cream.
-
Gently wipe the area clean with saline-moistened gauze.
-
-
Grouping and Dosing (Starting Day 1):
-
Randomly assign mice to a vehicle control group and one or more pexidartinib treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer the vehicle or pexidartinib solution daily via oral gavage at the desired dose.
-
-
Monitoring and Assessment:
-
Daily: Monitor the general health of the mice (body weight, food/water intake, clinical signs of toxicity).
-
Weekly (Starting Day 7):
-
Take high-resolution photographs of the depilated area to document hair regrowth and color changes.
-
Collect blood samples (e.g., via tail vein) for liver function tests (ALT, AST) if hepatotoxicity is a concern.
-
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., Day 21 or 28), euthanize the mice.
-
Collect skin samples from the depilated area for histological analysis (e.g., H&E staining, immunohistochemistry for melanocyte markers like MITF or Tyrp1).
-
Collect hair samples for melanin content analysis.
-
Visualizations
Caption: Pexidartinib inhibits the c-KIT signaling pathway, disrupting melanogenesis.
Caption: Workflow for studying pexidartinib-induced hair depigmentation in mice.
References
- 1. Hair depigmentation is a biological readout for pharmacological inhibition of KIT in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib Side Effects: Common, Severe, Long Term [drugs.com]
- 5. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Hair depigmentation during chemotherapy with a class III/V receptor tyrosine kinase inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
Technical Support Center: Pexidartinib Hydrochloride Blood-Brain Barrier Penetration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of pexidartinib hydrochloride in rat models.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier in rats?
A1: Yes, preclinical studies have demonstrated that pexidartinib penetrates the central nervous system (CNS) in rats. Following a single 10 mg/kg oral dose of radiolabeled pexidartinib in Long-Evans rats, the maximum concentration (Cmax) in CNS tissues was observed between 1 and 8 hours post-administration.
Q2: What is the reported cerebrospinal fluid (CSF) to plasma ratio of pexidartinib in rats?
A2: Steady-state pharmacokinetic studies in rats have indicated a CSF-to-plasma ratio for pexidartinib ranging from 0.0015 to 0.0044. This suggests a limited but measurable penetration into the CSF.
Q3: What is the primary mechanism of action of pexidartinib?
A3: Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF-1R). By inhibiting CSF-1R, pexidartinib blocks the signaling pathway that is crucial for the proliferation, differentiation, and survival of macrophages and other myeloid cells.
Q4: What are some common challenges in assessing the BBB penetration of pexidartinib in rats?
A4: Common challenges include ensuring accurate and contamination-free collection of CSF, precise quantification of low drug concentrations in brain tissue and CSF, and accounting for the high plasma protein binding of pexidartinib.
Troubleshooting Guides
Issue 1: Inconsistent or undetectable levels of pexidartinib in brain tissue or CSF.
-
Possible Cause 1: Suboptimal Dosing or Timing of Sample Collection.
-
Troubleshooting: Ensure the dose administered is sufficient to achieve detectable CNS concentrations. Based on available data, consider a dose of at least 10 mg/kg. The timing of sample collection is critical; for Cmax in brain tissue, collection should occur between 1 and 8 hours post-dose. For steady-state analysis, ensure dosing has reached a steady state (approximately 7 days for pexidartinib).
-
-
Possible Cause 2: Contamination of CSF with Blood.
-
Troubleshooting: Blood contamination can significantly alter the measured concentration of pexidartinib in the CSF, especially for highly plasma protein-bound drugs. Visually inspect CSF samples for any signs of blood. Utilize microsurgical techniques for cisterna magna puncture to minimize contamination. If contamination is suspected, samples should be discarded.
-
-
Possible Cause 3: Inadequate Analytical Sensitivity.
-
Troubleshooting: Pexidartinib concentrations in the CNS are expected to be low. Employ a highly sensitive and validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a low limit of quantification (LLOQ).
-
-
Possible Cause 4: Drug Adsorption to Labware.
-
Troubleshooting: Use low-binding tubes and pipette tips for the collection and processing of brain and CSF samples to prevent loss of the compound.
-
Issue 2: High variability in brain-to-plasma or CSF-to-plasma ratios between animals.
-
Possible Cause 1: Inconsistent Perfusion.
-
Troubleshooting: For brain tissue analysis, ensure complete and consistent perfusion of the brain with saline to remove all blood from the vasculature. Incomplete perfusion will lead to an overestimation of the brain tissue concentration.
-
-
Possible Cause 2: Differences in Animal Health or Stress Levels.
-
Troubleshooting: Ensure all animals are healthy and handled consistently to minimize stress, which can affect physiological parameters and drug distribution.
-
-
Possible Cause 3: Inaccurate Timing of Blood and CNS Sample Collection.
-
Troubleshooting: Collect blood and CNS samples at precisely the same time point for each animal to ensure accurate ratio calculations.
-
Data Presentation
Table 1: Summary of Pexidartinib Penetration in the Rat CNS
| Parameter | Value | Species | Dose | Notes |
| Time to Cmax in CNS Tissue | 1 - 8 hours | Long-Evans Rat | 10 mg/kg (oral) | Time to reach maximum concentration in central nervous system tissues. |
| CSF-to-Plasma Ratio | 0.0015 - 0.0044 | Rat (strain not specified) | Not specified | Ratio of pexidartinib concentration in cerebrospinal fluid to plasma at steady state. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Pexidartinib Blood-Brain Barrier Penetration in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound orally via gavage at a dose of 10 mg/kg. The vehicle should be appropriate for the formulation (e.g., 0.5% methylcellulose in water).
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose, anesthetize the rats.
-
CSF Collection: Perform a cisterna magna puncture using a stereotaxic frame and a fine-gauge needle to collect approximately 50-100 µL of CSF. Immediately freeze the CSF sample on dry ice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and freeze the plasma sample.
-
Brain Tissue Collection: Following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature. Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) on ice. Perform protein precipitation on the brain homogenate as described for plasma.
-
-
Bioanalysis:
-
Analyze the pexidartinib concentrations in the processed plasma, CSF, and brain homogenate samples using a validated LC-MS/MS method.
-
Protocol 2: LC-MS/MS Quantification of Pexidartinib
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for pexidartinib and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pexidartinib in the appropriate matrix (plasma, CSF, or brain homogenate).
-
Calculate the concentration of pexidartinib in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Validation & Comparative
Pexidartinib Hydrochloride vs. Nilotinib: A Comparative Guide to Efficacy in TGCT Treatment
For Researchers, Scientists, and Drug Development Professionals
Tenosynovial Giant Cell Tumor (TGCT) is a rare, benign but locally aggressive neoplasm of the synovium, bursae, or tendon sheaths. While surgery is the primary treatment, recurrent and diffuse forms of TGCT pose a significant clinical challenge. Systemic therapies targeting the underlying pathogenesis of the disease have emerged as crucial treatment options. This guide provides a detailed comparison of the efficacy of two such therapies: pexidartinib hydrochloride, the first FDA-approved systemic treatment for TGCT, and nilotinib, a multi-targeted tyrosine kinase inhibitor used off-label for this indication.
Mechanism of Action
The pathogenesis of TGCT is driven by the overexpression of Colony-Stimulating Factor 1 (CSF1) by a small population of neoplastic cells within the tumor. This leads to the recruitment and accumulation of non-neoplastic inflammatory cells, primarily macrophages that express the CSF1 receptor (CSF1R), forming the bulk of the tumor mass.[1][2]
This compound is a potent and selective oral small molecule inhibitor of the CSF1R.[3][4][5] By blocking the CSF1R signaling pathway, pexidartinib inhibits the proliferation of the cells that constitute the tumor mass.[6][7] It also exhibits inhibitory activity against c-kit and FMS-like tyrosine kinase 3 (FLT3).[3][4]
Nilotinib is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action in TGCT is attributed to its inhibitory effect on several kinases, including CSF1R, platelet-derived growth factor receptor-alpha (PDGFR-alpha), c-KIT, and ABL kinase.[1][8] Its activity against CSF1R is considered weaker than that of imatinib, another tyrosine kinase inhibitor sometimes used off-label for TGCT.[8]
References
- 1. Treatment Modalities for Refractory-Recurrent Tenosynovial Giant Cell Tumor (TGCT): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medications - TGCT Support [tgctsupport.org]
- 3. Daiichi Sankyo Presents Phase 3 ENLIVEN Study of Pexidartinib, Demonstrating Statistically Significant Clinical Improvement Across Multiple Endpoints in Patients with Tenosynovial Giant Cell Tumor at 2018 American Society of Clinical Oncology (ASCO) Annual Meeting - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Pexidartinib Hydrochloride Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pexidartinib hydrochloride in patient-derived xenograft (PDX) models, primarily focusing on its application in sarcoma. Pexidartinib, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, has demonstrated therapeutic potential by targeting tumor-associated macrophages (TAMs) and directly inhibiting tumor cell growth in preclinical models. This document summarizes the available data, compares pexidartinib with other CSF1R inhibitors, and provides detailed experimental methodologies to support further research.
Efficacy of Pexidartinib in Osteosarcoma PDX Models
Pexidartinib has been evaluated in a patient-derived xenograft (PDX) model of osteosarcoma overexpressing CSF-1R, where it demonstrated significant anti-tumor activity. The study highlighted that the pharmacological inhibition of CSF-1R by pexidartinib led to the suppression of intrinsic tumor cell growth.[1]
Key Findings:
-
Tumor Growth Inhibition: Pexidartinib treatment significantly inhibited tumor growth in the osteosarcoma PDX model.[1]
-
Mechanism of Action: The anti-tumor effect was attributed to the suppression of downstream signaling pathways, a reduction in cell proliferation (as indicated by decreased Ki67 staining), and the induction of apoptosis.[1]
While the study confirmed the efficacy of pexidartinib, specific quantitative data on the percentage of tumor growth inhibition and detailed treatment protocols for this particular PDX model are not publicly available.
Comparison with Alternative CSF1R Inhibitors
Several other tyrosine kinase inhibitors targeting the CSF1R pathway have been investigated in preclinical models, offering potential alternatives to pexidartinib. The primary comparators include vimseltinib and imatinib.
| Drug | Target | Preclinical Model | Efficacy Highlights |
| Pexidartinib | CSF1R, c-Kit, FLT3 | Osteosarcoma PDX with CSF-1R overexpression | Significantly inhibited tumor growth, suppressed downstream signaling, reduced proliferation, and induced apoptosis.[1] |
| Vimseltinib | CSF1R | PC3 prostate cancer xenograft | Demonstrated statistically significant protection from bone degradation.[2] |
| Imatinib | c-Kit, PDGFR, CSF1R | General sarcoma models (PDX data limited) | Has shown clinical activity in tenosynovial giant cell tumor (TGCT).[3] |
Note: Direct comparative studies of these inhibitors in the same sarcoma PDX models are limited in the available literature, making a head-to-head efficacy comparison challenging.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of preclinical findings. Below are generalized methodologies for establishing and utilizing patient-derived xenograft models for drug efficacy studies.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.[4][5]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 3-5 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[4][5]
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are excised and can be serially passaged into subsequent cohorts of mice for expansion.[4]
-
Model Characterization: Established PDX models are typically characterized to ensure they retain the histological and molecular characteristics of the original patient tumor.[5][6]
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
Drug Administration: this compound or comparator agents are administered orally at specified doses and schedules. A vehicle control is administered to the control group.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and tissues can be harvested for analysis of target engagement (e.g., phosphorylation of CSF1R), cell proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3).[1]
Signaling Pathways and Experimental Workflow
Pexidartinib Mechanism of Action
Pexidartinib primarily functions by inhibiting the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase. The binding of CSF1 to its receptor on tumor-associated macrophages (TAMs) and some tumor cells activates downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. By blocking this interaction, pexidartinib can inhibit the pro-tumoral functions of TAMs and directly impede the growth of tumor cells that overexpress CSF1R.
Caption: Pexidartinib inhibits CSF1R, blocking downstream signaling pathways.
Patient-Derived Xenograft (PDX) Experimental Workflow
The workflow for conducting preclinical efficacy studies using PDX models involves several key stages, from patient tumor acquisition to data analysis.
Caption: Workflow for pexidartinib efficacy testing in PDX models.
References
- 1. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts for individualized care in advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Pexidartinib Hydrochloride and MEK Inhibitor Combination Therapy for Gastrointestinal Stromal Tumors (GIST): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy involving Pexidartinib Hydrochloride and MEK inhibitors for the treatment of Gastrointestinal Stromal Tumors (GIST). It synthesizes available preclinical rationale and clinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. These mutations lead to constitutive activation of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, resistance inevitably develops, necessitating novel therapeutic strategies.
This compound is a potent tyrosine kinase inhibitor targeting KIT, CSF1R, and FLT3. Preclinical studies have indicated that pexidartinib demonstrates greater anti-GIST activity compared to imatinib. The MAPK pathway is a critical downstream effector of KIT signaling in GIST. This provides a strong rationale for a combination therapy that vertically targets the oncogenic driver (KIT) and a key downstream signaling node (MEK). This guide examines the available evidence for combining pexidartinib with a MEK inhibitor, using binimetinib as the primary example from clinical investigation.
Signaling Pathway and Mechanism of Action
The primary driver of GIST is the ligand-independent activation of the KIT receptor tyrosine kinase. This leads to the phosphorylation of downstream signaling molecules, activating multiple pathways, including the MAPK cascade, which is crucial for cell proliferation. Pexidartinib directly inhibits the aberrant KIT signaling. MEK inhibitors, such as binimetinib, act downstream to block the phosphorylation and activation of ERK, the final kinase in the MAPK cascade. The dual inhibition aims to achieve a more profound and durable blockade of this critical oncogenic pathway, potentially overcoming resistance mechanisms.
Preclinical Data and Rationale
While direct preclinical studies on the combination of pexidartinib and a MEK inhibitor in GIST models are not extensively published, the therapeutic rationale is strongly supported by studies combining imatinib with the MEK inhibitor binimetinib. These studies have demonstrated synergistic effects in GIST preclinical models.[1]
Key Preclinical Findings for KIT and MEK Dual Inhibition:
-
Synergistic Inhibition of MAPK Signaling: The combination of imatinib and binimetinib leads to a more potent and sustained inhibition of the MAPK signaling pathway compared to either agent alone.[1]
-
Enhanced Tumor Growth Inhibition: In GIST xenograft models, the combination therapy resulted in a dramatic reduction in tumor size, and in some cases, complete responses, which were not achieved with single-agent treatment.[1]
-
Overcoming Resistance: Dual inhibition may overcome adaptive resistance mechanisms. MEK inhibition alone can lead to feedback reactivation of upstream receptor tyrosine kinases like KIT.[2] Combining it with a potent KIT inhibitor like pexidartinib is hypothesized to abrogate this feedback loop.
Pexidartinib has been shown to be more potent than imatinib in reducing tumor weight and KIT-positive tumor cells in preclinical GIST models.[1][3] This suggests that a combination of pexidartinib and a MEK inhibitor could be even more effective than the imatinib-MEK inhibitor combinations observed in preclinical studies.
Clinical Data: Pexidartinib and Binimetinib in Advanced GIST
A Phase I clinical trial (NCT03158103) evaluated the safety and efficacy of pexidartinib in combination with the MEK inhibitor binimetinib in patients with advanced GIST who had progressed on imatinib.[2] Although the study was terminated early by the manufacturer and included only two evaluable patients, the results provide valuable preliminary insights.[2]
Table 1: Summary of Clinical Trial Data for Pexidartinib and Binimetinib Combination in GIST [2]
| Parameter | Patient 1 | Patient 2 (NF1-mutant GIST) |
| Prior Lines of Therapy | 5 | Not specified |
| Treatment Regimen | Pexidartinib 400 mg AM + 200 mg PM, Binimetinib 30 mg BID | Pexidartinib 400 mg AM + 200 mg PM, Binimetinib 30 mg BID |
| Best Response (RECIST) | Stable Disease (SD) | Stable Disease (SD) with 27% decrease in tumor burden |
| Progression-Free Survival (PFS) | 6.1 months | On study for over 19 months at time of publication |
| Overall Survival (OS) | 14.6 months | Still alive at time of publication |
| Grade ≥3 Adverse Events | Asymptomatic elevated creatine phosphokinase (CPK) | Asymptomatic elevated creatine phosphokinase (CPK) |
The combination was reported to be safe and tolerable, with encouraging signs of clinical activity in these two heavily pre-treated patients.[2]
Comparison with Alternative Therapies
The current standard of care for advanced GIST after imatinib failure includes other TKIs such as sunitinib and regorafenib. The median PFS for these agents is typically less than 7 months. The preliminary data from the pexidartinib and binimetinib combination, particularly the durable response in the second patient, suggests a potential for improved outcomes, although this requires validation in larger trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in GIST preclinical research.
Experimental Workflow for Preclinical Evaluation
GIST Xenograft Model Protocol
-
Cell Culture: Culture human GIST cell lines (e.g., GIST-T1, GIST-882) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
-
Cell Implantation: Harvest GIST cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, pexidartinib alone, MEK inhibitor alone, combination).
-
Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of pexidartinib, a MEK inhibitor, and their combination for 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Lyse GIST cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of pexidartinib and a MEK inhibitor represents a rationally designed therapeutic strategy for GIST, targeting both the primary oncogenic driver and a key downstream signaling pathway. While direct preclinical data for this specific combination is limited, the superior potency of pexidartinib over imatinib and the demonstrated synergy of imatinib with MEK inhibitors provide a strong foundation for its investigation. The preliminary clinical data from the NCT03158103 trial, though based on a very small patient cohort, are encouraging, showing that the combination is tolerable and can lead to meaningful clinical benefit in heavily pre-treated patients.[2] Further clinical evaluation in larger, well-designed trials is warranted to fully elucidate the efficacy of this combination therapy in treatment-naive and resistant GIST.
References
- 1. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NESS - Novel KIT/CSF1R Inhibitor is Superior to Imantinib in a Spontaneous Mouse Model of Gastrointestinal Stromal Tumor (GIST) [meeting.nesurgical.org]
Validating Pexidartinib Hydrochloride-Induced Apoptosis in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pexidartinib hydrochloride's efficacy in inducing apoptosis in leukemia cells, benchmarked against other relevant therapeutic alternatives. The information is supported by experimental data and detailed protocols to assist in the design and interpretation of related research.
Introduction to Pexidartinib and Its Role in Leukemia
Pexidartinib (PLX3397) is a potent, orally bioavailable tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R).[1] It also exhibits inhibitory activity against other kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3), particularly FLT3 with internal tandem duplication (ITD) mutations, which are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] By inhibiting these key signaling pathways, pexidartinib disrupts the cellular processes that drive leukemic cell proliferation and survival, leading to the induction of apoptosis.[1] This guide explores the experimental validation of this apoptotic effect and compares its potency with other FLT3 inhibitors used in leukemia therapy.
Comparative Analysis of Apoptosis Induction
The following tables summarize the quantitative data on the pro-apoptotic effects of pexidartinib and its alternatives in relevant cancer cell lines. It is important to note that while data for alternative drugs are specific to FLT3-ITD positive AML cell lines, the quantitative apoptosis data for pexidartinib in these specific leukemia cell lines is limited in publicly available literature. Therefore, data from other cancer cell types are included to illustrate its pro-apoptotic potential.
Table 1: Induction of Apoptosis Measured by Annexin V Staining
| Drug | Cell Line | Concentration | % Apoptotic Cells (Annexin V+) | Source(s) |
| Pexidartinib | CAL-62 (Anaplastic Thyroid Cancer) | 2.058 µM (IC50) | ~35% | [4][5] |
| BHT101 (Anaplastic Thyroid Cancer) | 2.671 µM (IC50) | ~30% | [4][5] | |
| Gilteritinib | MV4-11 (FLT3-ITD AML) | 10 nM | ~40% | [6] |
| MOLM-13 (FLT3-ITD AML) | 30 nM | 32.0% | [2] | |
| MOLM-13 (FLT3-ITD AML) | 100 nM | 52.4% | [2] | |
| Quizartinib | MOLM-14 (FLT3-ITD AML) | 10 nM | >60% (early and late apoptosis) | [7] |
| Midostaurin | MOLM-13 (FLT3-ITD AML) | 100 nM (with Venetoclax) | Significant increase over single agent | [8] |
Table 2: Modulation of Apoptosis-Related Proteins
| Drug | Cell Line | Effect on Protein Expression/Activity | Source(s) |
| Pexidartinib | CAL-62, BHT101 (Anaplastic Thyroid Cancer) | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2 | [4] |
| Si-TGCT cell lines (Tenosynovial Giant Cell Tumor) | ↑ BAX/BCL-2 ratio | [9] | |
| Gilteritinib | MOLM-13/sor (Sorafenib-resistant) | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [10] |
| Midostaurin | MOLM-13, MV4-11 (FLT3-ITD AML) | ↓ Mcl-1 | [8] |
| Quizartinib | MOLM-13/sor (Sorafenib-resistant) | No significant increase in Cleaved Caspase-3 or PARP | [10] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below to ensure reproducibility and standardization.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed leukemia cells (e.g., MOLM-13, MV4-11) at a density of 2 x 10^5 cells/mL in appropriate culture medium.
-
Treat cells with varying concentrations of pexidartinib or an alternative drug for 24-48 hours. Include a vehicle-treated control group.
-
-
Staining Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use FITC and PI signal detectors to differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
-
Cell Culture and Treatment:
-
Seed leukemia cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well.
-
Treat cells with the desired concentrations of pexidartinib or other inhibitors for 12-24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family and cleaved caspases.
-
Protein Extraction:
-
Treat cells as described for the apoptosis assays.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by pexidartinib to induce apoptosis and the general experimental workflow for its validation.
Caption: Pexidartinib-induced apoptotic signaling pathway in FLT3-ITD+ leukemia cells.
Caption: Experimental workflow for validating drug-induced apoptosis in leukemia cells.
Conclusion
The available data strongly indicates that this compound induces apoptosis in cancer cells through the inhibition of key survival pathways. While direct quantitative comparisons in FLT3-ITD positive leukemia cell lines are not as readily available as for some second-generation FLT3 inhibitors like gilteritinib, the mechanistic evidence from other cancer types, combined with its known inhibitory effects on FLT3, supports its potential as a pro-apoptotic agent in this context. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further elucidate and validate the therapeutic potential of pexidartinib in leukemia. Further head-to-head studies are warranted to definitively position pexidartinib's apoptotic efficacy against other targeted therapies in leukemia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 1/2 study of the oral FLT3 inhibitor pexidartinib in relapsed/refractory FLT3-ITD–mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Navigating Resistance: A Comparative Analysis of Pexidartinib Hydrochloride and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pexidartinib Hydrochloride with other tyrosine kinase inhibitors (TKIs), focusing on the critical aspect of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be an essential resource for researchers in oncology and drug development.
Executive Summary
Pexidartinib is a potent tyrosine kinase inhibitor targeting Colony-Stimulating Factor 1 Receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD).[1] While it has shown significant efficacy in treating tenosynovial giant cell tumor (TGCT), a disease highly dependent on CSF1R signaling, the landscape of its cross-resistance with other TKIs is a subject of ongoing investigation.[2] Understanding these resistance mechanisms is paramount for optimizing its clinical use, developing effective combination therapies, and designing next-generation inhibitors.
This guide delves into the molecular mechanisms of resistance to pexidartinib and other TKIs, presents comparative efficacy data, and outlines the experimental protocols used to generate these findings.
Comparative Efficacy and Cross-Resistance Data
The development of resistance to TKIs is a significant challenge in cancer therapy. Cross-resistance, where resistance to one TKI confers resistance to another, is a key consideration when selecting second-line therapies. The following tables summarize the available quantitative data on the efficacy of pexidartinib and its cross-resistance profile with other TKIs.
Table 1: Pexidartinib Potency Against Key Kinase Targets
| Kinase Target | IC50 (nM) | Reference |
| CSF1R (cFMS) | 20 | [3] |
| c-Kit | 10 | [3] |
| FLT3 | 160 | [3] |
Table 2: Pexidartinib and Quizartinib Activity Against FLT3 Mutations
This table presents the fold increase in IC50 for pexidartinib and quizartinib against various FLT3 mutations compared to FLT3-ITD. This data is crucial for understanding the cross-resistance profiles of these two drugs in the context of Acute Myeloid Leukemia (AML).
| Mutation | Fold IC50 Quizartinib | Fold IC50 Pexidartinib | Reference |
| None (FLT3-ITD) | 1 | 1 | [4] |
| Gatekeeper Mutation | |||
| F691L | 329 | 3 | [4] |
| Activation Loop Mutations | |||
| D835A | 10 | 18 | [4] |
| D835E | 6 | 9 | [4] |
| D835F | 1474 | 415 | [4] |
| D835G | 10 | 13 | [4] |
| D835H | 45 | 40 | [4] |
| D835I | 718 | 1937 | [4] |
| D835N | 7 | 10 | [4] |
| D835V | 563 | 320 | [4] |
| D835Y | 183 | 206 | [4] |
| D835Del | 320 | 121 | [4] |
| D839G | 6 | 27 | [4] |
| Y842C | 106 | 48 | [4] |
| Y842H | 58 | 49 | [4] |
Data derived from studies on AML cell lines.[4]
Table 3: IC50 Values of Pexidartinib in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MOLM-14 | 51.4 | [4] |
| MV4-11 | 37.9 | [4] |
Mechanisms of Resistance and Cross-Resistance
Resistance to TKIs can be broadly categorized into on-target and off-target mechanisms.
On-Target Resistance: This typically involves mutations in the kinase domain of the target protein, which can prevent the TKI from binding effectively. A classic example is the "gatekeeper" mutation.
-
Pexidartinib and the FLT3-F691L Gatekeeper Mutation: Pexidartinib has demonstrated efficacy against the FLT3-F691L gatekeeper mutation, which confers resistance to other FLT3 inhibitors like quizartinib.[5][6] This suggests that pexidartinib could be a viable treatment option for patients who have developed resistance to other FLT3 inhibitors due to this specific mutation. However, pexidartinib is susceptible to other resistance mutations, particularly in the activation loop of FLT3 (e.g., D835 mutations).[4]
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the inhibited kinase, allowing cancer cells to survive and proliferate.
-
Activation of the PI3K/AKT Pathway: A common mechanism of acquired resistance to CSF1R inhibitors is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This can be driven by the upregulation of other receptor tyrosine kinases (RTKs) that signal through this pathway. Preclinical studies have shown that combining CSF1R inhibitors with PI3K inhibitors can overcome this resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for a deeper understanding of TKI resistance.
Caption: Pexidartinib resistance via PI3K/AKT pathway activation.
Caption: Workflow for determining TKI cross-resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key experiments cited in the study of TKI cross-resistance.
Generation of TKI-Resistant Cell Lines
Objective: To develop cell line models that mimic clinical resistance to a specific TKI.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MOLM-14, MV4-11 for AML) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Initial TKI Exposure: Begin by exposing the cells to the TKI of interest (e.g., Pexidartinib) at a concentration equal to its IC50 value.
-
Dose Escalation: Gradually increase the concentration of the TKI in the culture medium over a period of several months. The increments should be small enough to allow a subpopulation of resistant cells to emerge and proliferate.
-
Monitoring: Regularly monitor the cell viability and growth rate. A resistant population is considered established when the cells can proliferate steadily in the presence of a TKI concentration that is significantly higher than the initial IC50.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line for subsequent experiments.
MTT Cell Viability Assay for Cross-Resistance Profiling
Objective: To quantify the cytotoxic effects of different TKIs on sensitive and resistant cell lines and determine their IC50 values.
Protocol:
-
Cell Seeding: Seed the parental (sensitive) and resistant cells into 96-well plates at a predetermined optimal density.
-
TKI Treatment: Prepare serial dilutions of pexidartinib and other TKIs to be tested. Add the different concentrations of the TKIs to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the TKI concentration and use a non-linear regression model to calculate the IC50 value for each TKI in both the sensitive and resistant cell lines.
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the activation status of key signaling proteins in sensitive and resistant cells, particularly the PI3K/AKT pathway.
Protocol:
-
Cell Lysis: Treat sensitive and resistant cells with or without the TKI for a specified time. Then, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
The study of cross-resistance between pexidartinib and other TKIs is a rapidly evolving field. The data presented in this guide highlights the unique profile of pexidartinib, particularly its activity against the FLT3-F691L gatekeeper mutation. However, the emergence of resistance through activation of bypass signaling pathways like PI3K/AKT underscores the need for rational combination therapies.
Future research should focus on:
-
Expanding Cross-Resistance Profiling: Conducting comprehensive studies to evaluate the cross-resistance of pexidartinib with a wider array of TKIs across various cancer types.
-
Investigating Novel Resistance Mechanisms: Utilizing next-generation sequencing and proteomic approaches to identify novel on-target mutations and off-target resistance pathways.
-
Developing Rational Combination Strategies: Designing and testing combination therapies that co-target the primary driver oncogene and the identified resistance pathways. Preclinical studies combining pexidartinib with PI3K inhibitors or other RTK inhibitors are a promising avenue.[11]
-
Clinical Validation: Translating preclinical findings into well-designed clinical trials to validate the efficacy of combination strategies in patients who have developed resistance to pexidartinib or other TKIs.
By continuing to unravel the complexities of TKI resistance, the scientific community can pave the way for more durable and effective cancer therapies.
References
- 1. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Combating drug resistance in acute myeloid leukaemia by drug rotations: the effects of quizartinib and pexidartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/II study of the FLT3 inhibitor pexidartinib in patients with relapsed/refractory AML with FLT3-ITD mutations [aml-hub.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pexidartinib Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Pexidartinib Hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for research and development settings.
Immediate Safety Precautions
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1][2][3][4]
| Equipment | Specification |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect before use. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols are generated.[1] |
| Protective Clothing | A lab coat or other suitable protective clothing to prevent skin contact. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed chemical waste disposal service.[1][3] This ensures the complete destruction of the active compound, minimizing environmental impact.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes pure compound, contaminated materials (e.g., weighing boats, pipette tips, gloves), and solutions.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Preparing for Disposal:
-
For solid waste, ensure it is collected in a closed and suitable container.[1][3]
-
For solutions, it is recommended to dissolve or mix the material with a combustible solvent.[1] Consult your EHS office for approved solvents.
3. Accidental Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3]
-
Wearing full PPE, contain the spill to prevent it from entering drains or waterways.[1][3][4]
-
Collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, sand) and place it in the designated waste container for disposal.[2]
-
Thoroughly clean the contaminated area.[1]
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Ensure all local, state, and federal regulations are followed.[2][4] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Never dispose of this compound down the drain or in the regular trash.[1][3] Sewer disposal of hazardous pharmaceutical waste is prohibited.[5][7]
5. Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or through controlled incineration where permissible.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Regulatory Overview
The disposal of pharmaceutical waste is governed by multiple agencies, primarily the EPA and, for controlled substances, the Drug Enforcement Administration (DEA).[5][7] While this compound is not currently listed as a controlled substance, it must be disposed of in accordance with hazardous waste regulations due to its chemical properties and potential environmental impact.[6] Facilities should maintain records of disposal to ensure compliance.[7]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pexidartinib Hydrochloride
For laboratory professionals engaged in pivotal research and development, ensuring a safe handling environment for potent compounds like Pexidartinib Hydrochloride is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure regulatory compliance.
This compound is an antineoplastic agent that functions as a kinase inhibitor.[1] While safety data sheets (SDS) may vary in their hazard classification, it is prudent to handle this compound with a high degree of caution due to its potential for toxicity.[2][3] Key hazards identified include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3]
Hazard Identification and Safety Data
Properly understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes the key safety information gathered from various safety data sheets.
| Identifier | Information | Source |
| Chemical Name | This compound | [3] |
| Synonyms | PLX3397, Turalio | [2][4] |
| CAS Number | 2040295-03-0 | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Occupational Exposure Limits | No occupational exposure limit values have been established. | [2][3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2] For situations with a risk of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[5] | To prevent inhalation of the compound, which may cause respiratory irritation.[2][3] |
| Hand Protection | Wear compatible, chemical-resistant gloves.[2] Gloves must be inspected prior to use and should comply with EU Directive 89/686/EEC and the standard EN 374.[5] | To prevent skin contact, as the compound is a skin irritant.[2][3] |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][5] | To protect against serious eye irritation.[2][3] |
| Body Protection | Wear impervious, chemical-resistant clothing.[2][4][5] A lab coat is the minimum requirement. | To prevent skin exposure.[2] |
Step-by-Step Handling and Storage Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and maintaining the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[5]
-
The use of a mechanical exhaust system is required.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2][3][4]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Keep the container tightly closed when not in use.[2]
-
Store in a dry, cool, and well-ventilated place.[5]
-
Recommended storage temperatures are between 2°C and 8°C.[2]
-
Keep away from incompatible substances, heat, humidity, and direct sunlight.[2][6]
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Rinse mouth with water.[3][5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2][5] |
Spill and Disposal Plan
A clear plan for containment and disposal is essential for environmental safety and regulatory compliance.
Spill Response:
-
Evacuate personnel from the affected area.[5]
-
Wear full personal protective equipment, including respiratory protection.[4][5]
-
Prevent further leakage or spillage if it is safe to do so.[5]
-
For solid spills, carefully sweep up the material.[6] For liquid spills, absorb with an inert material such as diatomite or universal binders.[3][4]
-
Collect the spilled material in a suitable, closed container for disposal.[2][5]
-
Clean the contaminated area thoroughly.[2] Surfaces can be decontaminated by scrubbing with alcohol.[3][4]
Disposal:
-
Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[6]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the substance to enter drains, soil, or surface water.[2][5][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
